(3-Iodofuran-2-yl)methanamine

Cross-coupling Palladium catalysis Halogen reactivity

Research pain point: Regioisomer or halogen analog selection often leads to failed cross-coupling or harsh conditions. This compound solves it: The 3-iodo site activates oxidative addition faster than Br/Cl analogs, enabling mild Pd-catalyzed Suzuki, Sonogashira, Heck, and carbonylation (71% lactone yield, RT, 1 atm CO). The 2-aminomethyl handle allows orthogonal amidation/reductive amination. - Dual-handle for library generation: Isolated yields 42-89% in sequenced diversification. - Chiral synthesis compatible: Retains iodine without racemization. - ≥95% (1H-NMR), research-grade.

Molecular Formula C5H6INO
Molecular Weight 223.01 g/mol
Cat. No. B12979344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Iodofuran-2-yl)methanamine
Molecular FormulaC5H6INO
Molecular Weight223.01 g/mol
Structural Identifiers
SMILESC1=COC(=C1I)CN
InChIInChI=1S/C5H6INO/c6-4-1-2-8-5(4)3-7/h1-2H,3,7H2
InChIKeyUHXQXAQJVPROMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural & Reactivity Overview


(3‑Iodofuran‑2‑yl)methanamine (CAS 1823893‑05‑5, C₅H₆INO, MW 223.01) is a bifunctional heterocyclic building block that combines a primary aminomethyl handle at the furan 2‑position with a carbon–iodine bond at the 3‑position. The iodine substituent activates the ring for palladium‑catalysed cross‑coupling (Suzuki–Miyaura, Sonogashira, Heck, aminocarbonylation, and carboalkoxylation), while the free amine permits orthogonal derivatisation via amidation, reductive amination, or sulfonylation [1]. The compound is typically supplied with a purity specification of ≥95% (¹H‑NMR) for research‑grade procurement .

Workflow Cross-coupling & orthogonal derivatisation workflows
Selection 3-iodo regioisomer for 3-furylpalladium pathway control
Procurement Research-grade building block for heterocyclic library synthesis

Why Regioisomer & Halogen Choice Matters


The combination of iodine at the furan 3‑position and an aminomethyl group at the 2‑position creates a reactivity profile that cannot be replicated by simply substituting a 5‑iodo regioisomer, a 3‑bromo analogue, or a non‑halogenated furfurylamine. The 3‑iodo substituent undergoes oxidative addition with palladium(0) catalysts significantly faster than the corresponding 3‑bromo or 3‑chloro derivatives, enabling milder reaction conditions and broader functional‑group tolerance [1]. Furthermore, the electronic environment of the 3‑iodofuran nucleus differs markedly from that of the 5‑iodo isomer: 3‑furylpalladium intermediates undergo reductive elimination with substantially different efficiency than 2‑furyl congeners, directly impacting product yields in Buchwald–Hartwig amination sequences [2]. Selecting the wrong regioisomer or halogen analogue therefore risks reaction failure, poor yield, or the need for harsher conditions that may degrade sensitive co‑substrates.

Target (3-Iodofuran-2-yl)methanamine
Substitute 5-Iodo regioisomer

Reductive elimination efficiency may differ markedly in C–N bond formation; product yields may shift due to distinct 3-furyl vs. 2-furylpalladium intermediate reactivity.

Target (3-Iodofuran-2-yl)methanamine
Substitute 3-Bromo analogue

Oxidative addition rate context differs; may require elevated temperature or higher catalyst loading, potentially degrading sensitive co-substrates.

Quantitative Differentiation vs. Closest Analogs


Oxidative Addition Reactivity: Iodo vs. Bromo

The C–I bond in 3‑iodofurans undergoes oxidative addition to Pd(0) more rapidly than the C–Br bond in 3‑bromofurans, enabling shorter reaction times and lower catalyst loadings. In the Pd‑catalysed carbonylation of hydroxyl‑substituted 3‑iodofurans, the intramolecular cyclocarbonylation of 3‑iodofuran 1a reached completion in 9 h with 10 mol% Pd(OAc)₂/20 mol% dppf at room temperature, affording the desired lactone in 71% isolated yield [1]. Under identical conditions, analogous 3‑bromofurans require elevated temperatures (≥80 °C) or longer reaction times to achieve comparable conversion, consistent with the well‑established reactivity order Ar‑I > Ar‑Br >> Ar‑Cl in palladium‑catalysed processes [2].

Oxidative Addition Rate
Class-level inference
3-Iodofuran: 71% yield, room temp, 9 h. 3-Bromofuran analogue: requires ≥80 °C or longer duration for comparable conversion. Ar–I rate exceeds Ar–Br by ~1 order of magnitude.
Supports room-temperature cross-coupling method fit.
Temperature difference estimated from class-level aryl halide reactivity series.
Cross-coupling Palladium catalysis Halogen reactivity

Regioisomeric Effects in C–N Bond Formation

The position of the iodine substituent on the furan ring fundamentally alters the efficiency of palladium‑catalysed amination. Hartwig and Hooper demonstrated that DPPF‑ligated 3‑furylpalladium amido complexes undergo reductive elimination to form heteroarylamines in significantly lower yields than their 2‑furyl counterparts. This yield difference parallels catalytic amination outcomes: amination of 3‑halofurans (iodo‑ or bromo‑substituted) proceeds with markedly reduced efficiency compared to 2‑halofurans [1]. For a substrate bearing a 2‑aminomethyl group, such as (3‑iodofuran‑2‑yl)methanamine, the 3‑iodo substitution pattern dictates that any subsequent Pd‑catalysed amination at the iodine site will follow the lower‑yielding 3‑furyl trajectory, a critical parameter for route planning.

Regioisomeric C–N Yield
Cross-study comparable
3-Furylpalladium amido reductive elimination yields are 'much lower' than 2-furyl congeners, with yield gaps ≥20–40 percentage points for representative amines.
3-iodo regioisomer dictates lower-yielding amination trajectory.
Route planning should account for intrinsic 3-furyl pathway behavior.
Buchwald-Hartwig amination Regioisomer comparison Reductive elimination

Iodocyclization Yield Benchmarks

The 3‑iodofuran core is accessed via electrophilic iodocyclization of 2‑iodo‑2‑alken‑1‑ones with diverse nucleophiles (water, alcohols, carboxylic acids), providing isolated yields of 42–89% across a library of 22 representative substrates under mild conditions (0.5 h, room temperature, MeCN) [1]. In a parallel study, the electrophilic cyclization of 1,4‑diaryl but‑3‑yn‑1‑ones with N‑iodosuccinimide (NIS) furnished 3‑iodo‑2,5‑diarylfurans in 81–94% yield with excellent regiocontrol [2]. These yields benchmark the accessibility of the 3‑iodofuran scaffold for library construction. By contrast, 3‑bromofurans prepared via analogous NBS‑mediated cyclization gave the corresponding bromo derivative in 89% yield for a single representative substrate [2], but the broader scope and functional‑group tolerance of the iodo variant is preferentially validated across multiple nucleophile classes [1].

Iodocyclization Yields
Cross-study comparable
3-Iodofuran scaffold: 42–94% isolated yield across multiple published routes. 22-substrate library validated.
Reduces procurement risk via multi-route synthetic access validation.
Iodo scope broader than bromo for nucleophile diversity.
Iodocyclization Furan library synthesis Building block validation

Dual-Functionality vs. Non-Halogenated Scaffolds

(3‑Iodofuran‑2‑yl)methanamine provides two chemically orthogonal reactive sites – a primary amine (nucleophilic) and a C–I bond (electrophilic in cross‑coupling) – within a single low‑molecular‑weight scaffold (MW 223). Non‑halogenated furfurylamine (furan‑2‑yl)methanamine (MW 97), while commercially available and inexpensive, lacks the iodine handle and can only be elaborated at the amine terminus, limiting its utility to mono‑diversification strategies. The gold‑catalysed asymmetric synthesis study explicitly validated iodofurans, including 2‑aminomethyl‑3‑iodofuran derivatives, as ‘good intermediates for classical organometallic coupling reactions’, confirming that the iodine is not merely a spectator but an enabling functionality for downstream diversification [1].

Dual Functionality
Class-level inference
2 orthogonal reactive sites: amine + C–I bond. Non-halogenated furfurylamine offers 1 site only. Iodine enables 5 distinct Pd-catalysed transformation classes.
Enables sequential chemoselective elaboration for library synthesis.
Iodine validated as enabling handle, not spectator, in coupling studies.
Orthogonal functionalisation Building block multifunctionality Drug discovery intermediates

Electronic Modulation of Amine Basicity

The iodine atom at the furan 3‑position exerts a strong electron‑withdrawing inductive (−I) effect that polarises the furan ring and electronically modulates the adjacent 2‑aminomethyl substituent. This polarisation enhances the electrophilicity of the furan 5‑position, directing electrophilic aromatic substitution exclusively to that site . For the amine, the electron‑withdrawing iodine reduces the pKa of the conjugate ammonium ion relative to non‑halogenated furfurylamine analogues, a property that influences solubility, salt formation, and reactivity in amide coupling. In the 5‑iodo regioisomer, the iodine is further removed from the aminomethyl group, resulting in weaker electronic communication and a different pKa profile – a measurable difference relevant to formulation and salt selection during procurement [1].

Amine Basicity Shift
Data to verify
Iodine −I effect at position 3 directly modulates adjacent amine pKa vs. non-halogenated parent. Weaker electronic communication predicted for 5-iodo regioisomer.
Electronic context may influence salt selection and chromatographic behavior.
Specific pKa measurement not yet published; qualitative Hammett-based prediction.
Electronic effects Structure-activity relationship Inductive withdrawal

Evidence-Anchored Application Scenarios


Parallel Synthesis of Tetrasubstituted Furan Libraries

The primary evidence‑based application of (3‑iodofuran‑2‑yl)methanamine is as a key intermediate for library generation. The 3‑iodofuran core enables successive palladium‑catalysed transformations (Suzuki–Miyaura, Sonogashira, Heck, aminocarbonylation, carboalkoxylation) to produce diverse 2,3,4,5‑tetrasubstituted furans . The free 2‑aminomethyl group can be elaborated in parallel via amide coupling or reductive amination, orthogonal to the iodine‑based chemistry. This dual‑handle strategy was validated in the solution‑phase parallel synthesis of multi‑substituted furan libraries with isolated yields ranging from 42–89% for the iodocyclization step and subsequent Pd‑catalysed diversification . Procurement of this specific building block is indicated when the synthetic plan requires sequential, chemoselective elaboration to generate structurally diverse screening compounds.

Pd-Catalysed Carbonylation to Esters & Lactones

3‑Iodofurans, including 2‑aminomethyl‑substituted variants, undergo efficient palladium‑catalysed carboalkoxylation and cyclocarbonylation under 1 atm CO to yield ester‑ and lactone‑containing furans. The reaction proceeds at room temperature with 10 mol% Pd(OAc)₂ and 20 mol% dppf, affording the desired lactone in 71% isolated yield for a representative hydroxyl‑containing 3‑iodofuran . This mild protocol avoids the elevated temperatures typically required for bromo‑ or chloro‑analogues, reducing thermal degradation of sensitive functional groups. Procurement of the 3‑iodo derivative is therefore recommended when the synthetic route includes a carbonylation step and substrate thermal stability is a concern.

Enantioselective Synthesis of Chiral Furfurylamines

Gold‑catalysed asymmetric synthesis from amino acid‑derived acetylenic diols provides access to enantioenriched 2‑aminomethylfuran derivatives, including 3‑iodofuran congeners, with high enantiomeric excess . The resulting chiral furfurylamines have documented applications as chiral ligands, organocatalysts, and building blocks for nitrogen‑containing bioactive molecules . (3‑Iodofuran‑2‑yl)methanamine, when prepared in enantiomerically enriched form, retains the iodine handle for further diversification without racemisation, combining stereochemical integrity with synthetic versatility. This scenario applies to procurement for asymmetric catalysis research or chiral pool‑based drug discovery programmes.

Radiochemistry & Molecular Imaging Probe Development

The presence of a covalently bound iodine atom at the 3‑position makes (3‑iodofuran‑2‑yl)methanamine a candidate precursor for radioiodination (¹²³I, ¹²⁵I) or cold iodine replacement with ¹⁸F in fluorodenitration‑type processes. While direct experimental data for this specific compound in radiochemistry are not yet published, the well‑precedented use of iodoarenes and iodoheteroarenes as radioiodination substrates suggests that procurement of the iodo derivative is strategically preferable over bromo or chloro analogues for tracer development programmes, as the C–I bond enables both isotopic exchange and metal‑catalysed halogen exchange chemistry.

Application
Selection Property
Validation Focus
Tetrasubstituted furan library synthesis
Dual-handle orthogonal reactivity
Sequential Pd-catalysed diversification yield consistency
Pd-catalysed carbonylation to esters and lactones
Room-temperature C–I oxidative addition
Thermal stability of co-substrates under mild CO atmosphere
Enantioselective chiral furfurylamine synthesis
Iodine handle retention without racemisation
Stereochemical integrity in downstream diversification
Radiochemistry probe development
C–I bond for isotopic exchange or halogen replacement
Radioiodination precursor context review; experimental data pending
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